

Application Notes and Protocols for Succinic acid-13C4 as an Internal Standard

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Compound of Interest		
Compound Name:	Succinic acid-13C4	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **Succinic acid-13C4** as an internal standard for the accurate quantification of succinic acid in various biological matrices. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, ensuring high accuracy and precision in metabolomic and clinical research.[1][2]

Introduction

Succinic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy metabolism.[3] Beyond its metabolic function, succinate acts as a signaling molecule, with its dysregulation implicated in various pathologies, including cancer, inflammation, and ischemia-reperfusion injury.[4][5][6] Consequently, the accurate quantification of succinic acid in biological samples is essential for understanding disease mechanisms and for biomarker discovery.[5]

Succinic acid-13C4 is a stable isotope-labeled version of succinic acid that serves as an ideal internal standard for mass spectrometry-based quantification.[7][8][9] Its chemical and physical properties are nearly identical to the unlabeled succinic acid, but its increased mass allows it to be distinguished by a mass spectrometer. This enables precise measurement by correcting for matrix effects and variations during sample processing and analysis.[1]



Experimental Protocols

This section details the methodologies for the quantification of succinic acid using **Succinic acid-13C4** as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive analytical technique.[5] A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also provided as an alternative.

LC-MS/MS Method for Quantification of Succinic Acid

This protocol is adapted from validated methods for the analysis of succinic acid in biological samples such as serum, urine, and cell culture media.[5][10]

2.1.1. Materials and Reagents

- Succinic acid certified reference material
- Succinic acid-13C4 (Internal Standard, IS)[8]
- LC-MS grade water with 0.1% formic acid
- LC-MS grade acetonitrile with 0.1% formic acid
- LC-MS grade methanol
- Phosphate-buffered saline (PBS)
- 0.45 μm syringe filters
- Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™-XL-A)[5]

2.1.2. Standard Solution Preparation

 Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve succinic acid and Succinic acid-13C4 in LC-MS grade water to prepare individual 1 mg/mL primary stock solutions.[1]



- Working Standard Solutions: Prepare a series of working standard solutions of succinic acid by serial dilution of the primary stock solution with a 50:50 mixture of water:acetonitrile.[1]
- Internal Standard Working Solution (e.g., 5 μg/mL): Dilute the **Succinic acid-13C4** primary stock solution with a suitable solvent to the desired concentration.[10]
- 2.1.3. Sample Preparation (Serum Example)
- Thaw frozen serum samples on ice.
- To 200 μ L of serum, add 50 μ L of the 5 μ g/mL **Succinic acid-13C4** internal standard working solution.[10]
- Vortex the mixture for 30 seconds.
- Perform a solid phase extraction (SPE) using an appropriate cartridge to remove proteins and other interfering substances.[5][10]
- Elute the sample and evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the mobile phase.
- Filter the supernatant through a 0.45 μm syringe filter into an LC-MS vial.[1]
- 2.1.4. Liquid Chromatography (LC) Conditions
- Column: A C18 column suitable for aqueous mobile phases is recommended.[1][10]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min[11]
- Injection Volume: 5 μL[11]
- Gradient: A gradient elution should be optimized to ensure good separation of succinic acid from other matrix components. An example gradient is as follows: 0-1.5 min (0% B), 1.5-4.0



min (5%-30% B), 4.0-4.5 min (30%-30% B), 4.5-5.0 min (30%-0% B), and 5.0-5.5 min (0%-0% B).[11]

2.1.5. Mass Spectrometry (MS) Conditions

- Ionization Mode: Negative Electrospray Ionization (ESI-)[1]
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: The specific precursor and product ions for succinic acid and Succinic acid-13C4 should be optimized on the instrument being used. Example transitions are:
 - Succinic acid: Q1: 117.0 m/z -> Q3: 73.0 m/z
 - Succinic acid-13C4: Q1: 121.0 m/z -> Q3: 76.0 m/z

GC-MS Method for Quantification of Succinic Acid

This protocol requires a derivatization step to increase the volatility of succinic acid for gas chromatography.[12][13]

2.2.1. Additional Materials and Reagents

- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[12]
- Anhydrous Pyridine or Acetonitrile[12]

2.2.2. Sample Preparation and Derivatization

- Follow the sample extraction procedure as described for the LC-MS/MS method (Section 2.1.3), ensuring the final extract is completely dry.[12]
- Add 50 μL of anhydrous pyridine (or acetonitrile) to the dried extract to dissolve it.[12]
- Add 50 μL of BSTFA with 1% TMCS.[12]
- Tightly cap the vial and heat at 70°C for 3-4 hours to complete the derivatization.[12]



Cool to room temperature before injection into the GC-MS.[12]

2.2.3. Gas Chromatography (GC) Conditions

- Column: A capillary column such as a DB-5ms is suitable.[12]
- Injector: Split/Splitless, operated in splitless mode.[12]
- Injector Temperature: 250°C[12]
- Oven Program: Start at 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[12]
- Carrier Gas: Helium[12]

2.2.4. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI)[12]
- Ion Source Temperature: 230°C[12]
- Analysis Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions of the derivatized succinic acid and its internal standard.[12]

Data Presentation

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of succinic acid using **Succinic acid-13C4** as an internal standard.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range	r²
Succinic Acid	23.44 - 24,000 ng/mL	> 0.980

Data adapted from a study on the quantification of organic acids.[10]

Table 2: Accuracy and Precision



Between-Run Accuracy (%)	Within-Run Accuracy (%)	Between-Run Precision (CV %)	Within-Run Precision (CV %)	
Succinic Acid	< 11.0	< 7.8	< 14.4	< 3.7

Data adapted from a validated LC-MS/MS method.[5]

Table 3: Pharmacokinetic Parameters of 13C4-Succinic Acid in Mice

Parameter	Value
Clearance (IV)	4574.5 mL/h/kg
Volume of Distribution (IV)	520.8 mL/kg
Terminal Half-life (IV)	0.56 h
Bioavailability (Oral)	1.5%

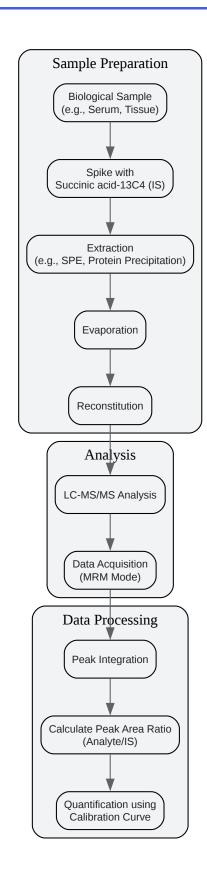
Data from a pharmacokinetic study in mice.[11][14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of succinic acid using **Succinic acid-13C4** as an internal standard.





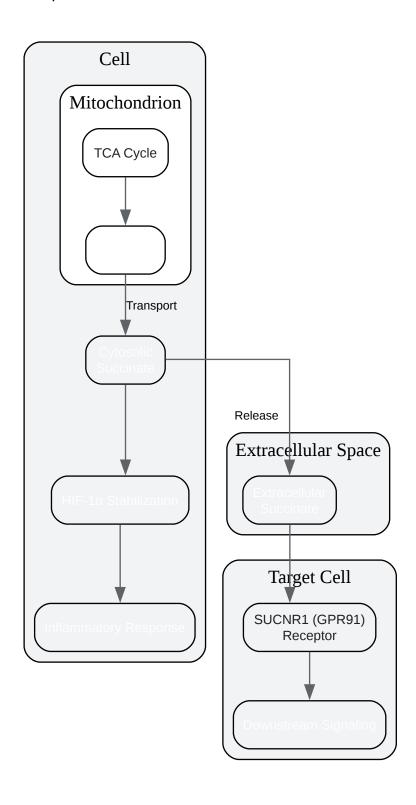
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Caption: General workflow for succinic acid quantification.



Succinate Signaling Pathway

Succinate is not only a metabolite but also a signaling molecule that can be released from cells and activate specific receptors.





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Caption: Succinate's dual role in metabolism and signaling.

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